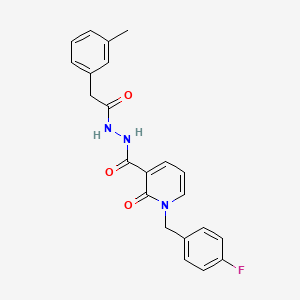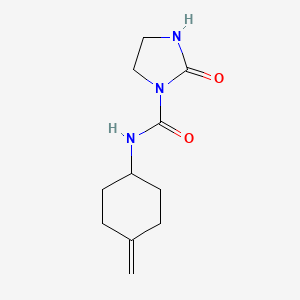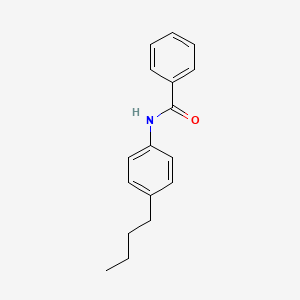
N-(4-butylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-butylphenyl)benzamide” is an organic compound that belongs to the class of benzamides . It is a derivative of benzoic acid with a linear formula of C17H19NO .
Synthesis Analysis
The synthesis of benzamides, including “N-(4-butylphenyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This process can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of “N-(4-butylphenyl)benzamide” can be confirmed by their physicochemical properties and spectroanalytical data such as NMR and IR . The molecular weight of this compound is 253.347 .Physical And Chemical Properties Analysis
Benzamides, including “N-(4-butylphenyl)benzamide”, generally have high boiling points and melting points . They are slightly soluble in water and soluble in many organic solvents .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
N-(4-butylphenyl)benzamide exhibits antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress by neutralizing free radicals. These properties make the compound relevant for potential therapeutic applications in conditions related to oxidative damage, such as neurodegenerative diseases and aging .
Antibacterial Activity
Research has shown that N-(4-butylphenyl)benzamide possesses antibacterial properties. It has been tested against both gram-positive and gram-negative bacteria. The compound’s effectiveness against bacterial strains makes it valuable for developing novel antimicrobial agents .
Drug Discovery
Benzamides, including N-(4-butylphenyl)benzamide, are used in drug discovery. Their structural versatility allows for modifications that can lead to new pharmaceutical compounds. Researchers explore these derivatives for potential applications in treating various diseases, including cancer, inflammation, and metabolic disorders .
Industrial Applications
Amides, including benzamides, find applications in industrial sectors. N-(4-butylphenyl)benzamide may be relevant in areas such as plastics, rubber, and paper industries. Its chemical properties could contribute to material development and processing .
Biological Studies
Benzamides are widely found in biological molecules, including proteins and synthetic intermediates. Researchers use N-(4-butylphenyl)benzamide as a tool to study biological processes, protein-ligand interactions, and cellular pathways. Its structural features make it suitable for probing biological systems .
Chemical Synthesis
N-(4-butylphenyl)benzamide can serve as a starting material for the synthesis of more complex compounds. Chemists utilize its amide functionality to build diverse molecular structures. By modifying the substituents, they can create derivatives with specific properties for various applications .
Safety and Hazards
Benzamides are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation and serious eye damage/eye irritation . They are also suspected of causing genetic defects .
Relevant Papers Several papers were found during the search. One paper discusses the synthesis of benzamides through direct condensation of carboxylic acids and amines . Another paper presents a benchmark study of benzamide derivatives and four novel theoretically designed ligands and evaluates their biological properties . A third paper discusses the synthesis, characterization, antioxidant, and antibacterial activities of benzamides .
Wirkmechanismus
Target of Action
Benzamides often target specific enzymes or receptors in the body. The exact target can vary widely depending on the specific structure of the benzamide .
Mode of Action
The mode of action of benzamides depends on their specific targets. They often work by binding to their target and modulating its activity .
Biochemical Pathways
Benzamides can be involved in a variety of biochemical pathways, depending on their specific targets. They can affect processes such as signal transduction, metabolic pathways, and gene expression .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of benzamides can vary widely depending on their specific structure. Factors such as solubility, stability, and molecular size can all affect a benzamide’s pharmacokinetic properties .
Result of Action
The molecular and cellular effects of benzamides depend on their specific targets and mode of action. They can have a wide range of effects, from modulating enzyme activity to affecting cell signaling .
Action Environment
The action, efficacy, and stability of benzamides can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-3-7-14-10-12-16(13-11-14)18-17(19)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSMQGPQTQGXJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2561722.png)
![1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2561723.png)
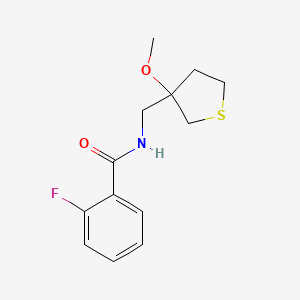
![N-(3-ethylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2561728.png)
![4-(4-hydroxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2561729.png)

![1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2561733.png)
![N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2561734.png)

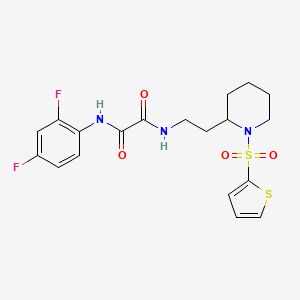
![(Z)-methyl 2-(2-methoxybenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2561741.png)
